molecular formula C17H13F3N2O2S2 B3139479 Morpholino[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone CAS No. 477845-24-2

Morpholino[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone

Cat. No.: B3139479
CAS No.: 477845-24-2
M. Wt: 398.4 g/mol
InChI Key: UDLPYJKXGIPGBC-UHFFFAOYSA-N
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Description

Morpholino[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a thienyl group, and a trifluoromethyl group attached to a thieno[3,2-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can be done by selecting appropriate boron reagents and catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Morpholino[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Morpholino[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Morpholino[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Morpholino[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyr

Properties

IUPAC Name

morpholin-4-yl-[3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S2/c18-17(19,20)10-8-12-14(21-9-10)13(11-2-1-7-25-11)15(26-12)16(23)22-3-5-24-6-4-22/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLPYJKXGIPGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Morpholino[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone

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